molecular formula C8H6ClNS B1580665 4-Chlorobenzyl isothiocyanate CAS No. 3694-45-9

4-Chlorobenzyl isothiocyanate

Cat. No.: B1580665
CAS No.: 3694-45-9
M. Wt: 183.66 g/mol
InChI Key: DEHXIHUIYSXZNH-UHFFFAOYSA-N
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Description

4-Chlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS. It is a derivative of benzyl isothiocyanate, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

4-Chlorobenzyl isothiocyanate, like other isothiocyanates, governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The compound interacts with its targets primarily through its isothiocyanate moiety (–NCS). This moiety is highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This reactivity allows this compound to modulate a large number of cancer-related targets or pathways .

Biochemical Pathways

this compound affects various biochemical pathways. It can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .

Pharmacokinetics

Inside the body, isothiocyanates like this compound are metabolized by the mercapturic acid pathway. This includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . These processes affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Its ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis results in well-defined indirect antioxidant and antitumor properties . It has been suggested that some health-promoting effects might be connected rather with their indirect antioxidant mechanism of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates during the enzymatic hydrolysis of glucosinolates . Furthermore, the compound’s reactivity can be influenced by the presence of reactive oxygen species and model radicals used in common antioxidant assays .

Biochemical Analysis

Biochemical Properties

4-Chlorobenzyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . Additionally, this compound can induce the expression of phase II detoxification enzymes through the activation of the Nrf2 pathway . This interaction enhances the body’s ability to detoxify and eliminate harmful substances.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by modulating cell signaling pathways such as the Akt/NFκB pathway . Furthermore, this compound can influence gene expression by upregulating the expression of tumor suppressor genes and downregulating oncogenes . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to the inhibition or activation of these proteins . This compound also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors such as Nrf2 and NFκB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under neutral pH conditions but can degrade in acidic or basic environments . Long-term exposure to this compound has been shown to cause sustained activation of detoxification pathways and prolonged inhibition of cell proliferation in cancer cells . Its stability and efficacy can be influenced by factors such as temperature, light, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert chemoprotective effects by inducing detoxification enzymes and inhibiting tumor growth . At high doses, this compound can cause toxicity, including liver damage and oxidative stress . The threshold for these adverse effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This compound can also affect metabolic flux by inhibiting key enzymes in the glycolytic and pentose phosphate pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of other interacting molecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it induces oxidative stress and triggers apoptosis . The precise localization of this compound within the cell can determine its effectiveness in modulating cellular processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, to yield the desired isothiocyanate.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol, under ambient or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed:

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

4-Chlorobenzyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines and bacteria.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

4-Chlorobenzyl isothiocyanate can be compared with other isothiocyanates such as:

    Benzyl isothiocyanate: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.

    Phenethyl isothiocyanate: Contains an ethyl group instead of a benzyl group, leading to different biological activities.

    Allyl isothiocyanate: Known for its presence in mustard oil, it has different chemical and biological properties due to the allyl group.

Properties

IUPAC Name

1-chloro-4-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHXIHUIYSXZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190433
Record name Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3694-45-9
Record name 1-Chloro-4-(isothiocyanatomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3694-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, p-chlorobenzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzyl isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221238
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Record name Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobenzyl Isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to 4-Chlorobenzyl isothiocyanate when subjected to hydrodistillation-mimicking conditions?

A: Unlike some substituted benzyl isothiocyanates that degrade to alcohols under hydrodistillation-mimicking conditions, this compound converts into the corresponding benzylamine, specifically 4-chlorobenzylamine. []

Q2: Has this compound been investigated for any pharmaceutical applications?

A: Yes, research has explored incorporating this compound into gelatin sponges for potential use as a fungistatic agent. [] Additionally, studies investigated the percutaneous absorption and penetration of 35S-labeled this compound in cattle skin, indicating its potential use in veterinary medicine. [, ]

Q3: How does the stability of this compound compare to other substituted benzyl isothiocyanates under hydrodistillation-mimicking conditions?

A: While some methoxy-substituted benzyl isothiocyanates, like 4-methoxybenzyl isothiocyanate, degrade to their corresponding alcohols under hydrodistillation-mimicking conditions, this compound demonstrates a different reaction pathway, converting into 4-chlorobenzylamine. This suggests the chlorine substituent influences the stability and reaction pathway compared to methoxy substituents. []

Q4: Are there any studies investigating the structure-activity relationship of this compound and its derivatives?

A: While no direct studies on this compound derivatives were found within the provided research, the varying degradation products observed for different substituted benzyl isothiocyanates in hydrodistillation-mimicking conditions suggest that the type and position of substituents on the benzene ring can significantly impact the molecule's reactivity and stability. [] Further research is needed to fully understand the structure-activity relationships.

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